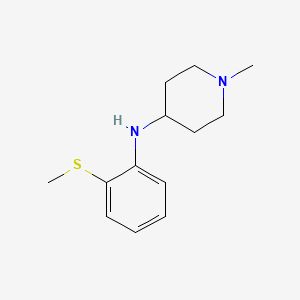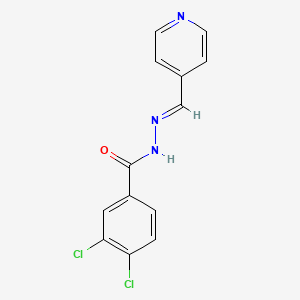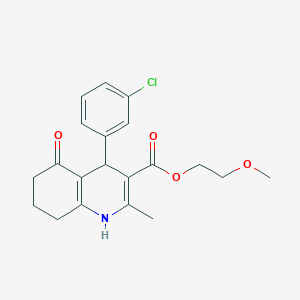
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine
Overview
Description
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities . This particular compound features a piperidine ring substituted with a 2-methylsulfanylphenyl group and a methyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-4-amine with 2-methylsulfanylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler piperidine derivative.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives without the methylsulfanyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of piperidine derivatives.
Medicine: It may be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The presence of the 2-methylsulfanylphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methylpiperidin-4-amine: Lacks the 2-methylsulfanylphenyl group, resulting in different biological activity.
N-(2-methylsulfanylphenyl)piperidin-4-amine: Similar structure but without the methyl group on the nitrogen atom.
1-methyl-N-phenylpiperidin-4-amine: Contains a phenyl group instead of the 2-methylsulfanylphenyl group.
Uniqueness
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine is unique due to the presence of both the 1-methyl and 2-methylsulfanylphenyl groups. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other piperidine derivatives.
Properties
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRVWGRGOPOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3854788.png)
![4-bromo-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide](/img/structure/B3854796.png)



![N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-4-nitroaniline](/img/structure/B3854838.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B3854872.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854875.png)
![2-(4-bromobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B3854878.png)
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3854883.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B3854892.png)
